6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid typically involves the condensation of 2-hydroxybenzaldehyde derivatives with malonic acid or its esters under acidic or basic conditions. One common method includes the use of ethyl cyanoacetate in the presence of a base like piperidine, followed by cyclization to form the chromene ring .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6-Methoxy-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
6-methoxy-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-6-2-3-9-7(4-6)8(11(13)14)5-10(12)16-9/h2-5H,1H3,(H,13,14) |
InChI Key |
XZCBOVZRBBFBQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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